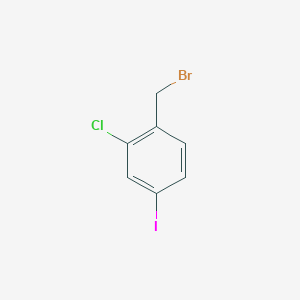

1-(Bromomethyl)-2-chloro-4-iodobenzene

Overview

Description

1-(Bromomethyl)-2-chloro-4-iodobenzene is an aromatic compound characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-chloro-4-iodobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-chloro-4-iodotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using safer solvents and minimizing waste, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-chloro-4-iodobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The halogen substituents can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1-(Bromomethyl)-2-chloro-4-iodobenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive halogen substituents.

Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging and targeted drug delivery.

Industry: Utilized in the production of specialty chemicals and materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-chloro-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple halogen substituents enhances its electrophilic character, making it susceptible to nucleophilic attack. The bromomethyl group can undergo substitution reactions, while the chlorine and iodine atoms can participate in various redox processes. These reactions are facilitated by the electron-withdrawing effects of the halogens, which stabilize the transition states and intermediates.

Comparison with Similar Compounds

- 1-(Bromomethyl)-2-chlorobenzene

- 1-(Bromomethyl)-4-iodobenzene

- 2-Chloro-4-iodotoluene

Comparison: 1-(Bromomethyl)-2-chloro-4-iodobenzene is unique due to the presence of three different halogen substituents on the benzene ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to similar compounds with fewer or different halogen substituents. For instance, the combination of bromine, chlorine, and iodine allows for a broader range of synthetic transformations and applications in various fields.

Biological Activity

1-(Bromomethyl)-2-chloro-4-iodobenzene, a halogenated aromatic compound, has garnered attention due to its potential biological activities. This compound, with the molecular formula C₇H₆BrClI, features a unique substitution pattern that influences its reactivity and pharmacological properties. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring. The presence of these halogens typically enhances the compound's lipophilicity, which can affect its absorption and distribution in biological systems. The compound is classified as hazardous due to potential skin and eye irritation upon exposure .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrClI |

| Molecular Weight | 317.349 g/mol |

| Density | 2.3 ± 0.1 g/cm³ |

| Boiling Point | 284.5 ± 20 °C at 760 mmHg |

| Melting Point | 45-48 °C |

| Flash Point | 125.9 ± 21.8 °C |

Pharmacological Properties

- Enzyme Interactions : Research indicates that halogenated compounds can act as substrates for cytochrome P450 enzymes, which are crucial for drug metabolism. For instance, studies have shown that similar compounds can inhibit or modulate the activity of these enzymes, potentially leading to altered pharmacokinetics of co-administered drugs .

- Antimicrobial Activity : Some halogenated aromatic compounds exhibit antibacterial and antifungal properties. Although specific data on this compound is scarce, its structural analogs have been studied for their effectiveness against various pathogens.

- Anticancer Potential : The unique structure of halogenated compounds allows them to interact with cellular mechanisms involved in cancer progression. For example, certain derivatives have shown promise in inhibiting tumor growth by targeting specific signaling pathways.

Case Study 1: Interaction with Cytochrome P450

A study focused on the interaction of halogenated compounds with cytochrome P450 enzymes demonstrated that these compounds could significantly alter enzyme activity. This interaction is critical for understanding the metabolism of drugs that might be co-administered with this compound.

Case Study 2: Antimicrobial Activity Evaluation

In a comparative study of various halogenated benzene derivatives, researchers evaluated their antimicrobial efficacy against common bacterial strains. The study found that certain structural features enhanced antibacterial activity, suggesting that similar modifications might be beneficial for enhancing the efficacy of this compound against resistant strains.

Properties

IUPAC Name |

1-(bromomethyl)-2-chloro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXRFLQNCSQPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135049-84-2 | |

| Record name | 1-(bromomethyl)-2-chloro-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.